REACTION_CXSMILES
|
C[N:2]([CH3:5])C=O.[CH2:6](N(CC)CC)C.[C:13](Cl)(=[O:17])[O:14]CC.Br[C:20]1[CH:21]=[CH:22][C:23]([O:26][C:27]2[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=2)[C:30](O)=O)=N[CH:25]=1>O1CCCC1>[O:26]([C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=1)[CH2:30][CH:5]([C:13]([OH:17])=[O:14])[NH2:2])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:25][CH:6]=1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
previously obtained
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystalline substance was collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CC(N)C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |